

Interpreting the ^{13}C NMR Spectrum of Hexadecanedioic Acid: A Comparative Guide

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Compound of Interest

Compound Name: Hexadecanedioate

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For researchers and professionals in drug development and materials science, understanding the molecular structure of long-chain dicarboxylic acids is crucial for predicting their physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating such structures. This guide provides a detailed interpretation of the ^{13}C NMR spectrum of hexadecanedioic acid and compares it with related dicarboxylic acids.

13C NMR Spectral Data of Dicarboxylic Acids

The ^{13}C NMR chemical shifts for hexadecanedioic acid and its shorter and longer chain homologues, tetradecanedioic acid and octadecanedioic acid, are summarized in the table below. The data is presented in parts per million (ppm) relative to a standard reference.

Carbon Atom	Hexadecanedioic Acid (C16)	Tetradecanedioic Acid (C14)	Octadecanedioic Acid (C18)
C1, C16	174.40	~174.5	~174.3
C2, C15	33.69	~34.0	~33.8
C3, C14	24.52	~24.7	~24.6
C4-C13	28.62, 28.82, 29.05	~29.0-29.5	~28.5-29.5

Note: The chemical shifts for tetradecanedioic acid and octadecanedioic acid are approximate values derived from spectral databases and may vary slightly based on experimental conditions.

The ^{13}C NMR spectrum of hexadecanedioic acid, recorded in DMSO-d_6 , displays six distinct signals, which, due to the molecule's symmetry, correspond to the eight unique carbon environments.^[1]

Peak Assignment and Structural Correlation

The chemical shifts in the ^{13}C NMR spectrum of hexadecanedioic acid can be assigned to specific carbon atoms based on their electronic environment. The symmetry of the molecule means that carbons equidistant from the center will be chemically equivalent and thus have the same chemical shift.



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Caption: Correlation of carbon atoms in hexadecanedioic acid to their ^{13}C NMR chemical shifts.

- Carboxyl Carbons (C1, C16): The signal at 174.40 ppm is assigned to the carboxyl carbons. ^[1] These carbons are the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, causing their resonance to appear far downfield.
- Alpha-Carbons (C2, C15): The peak at 33.69 ppm corresponds to the carbons adjacent to the carboxyl groups.^[1] Their proximity to the electron-withdrawing carboxyl group results in a downfield shift compared to the other methylene carbons in the chain.

- Beta-Carbons (C3, C14): The signal at 24.52 ppm is assigned to the beta-carbons.[1] The influence of the carboxyl group diminishes with distance, so these carbons are more shielded than the alpha-carbons.
- Methylene Chain (C4-C13): The cluster of peaks between 28.62 and 29.05 ppm is characteristic of the long methylene chain in the interior of the molecule.[1] The subtle differences in the electronic environments of these carbons result in closely spaced but distinct signals.

Comparison with Other Long-Chain Dicarboxylic Acids

The ^{13}C NMR spectra of tetradecanedioic acid (C14) and octadecanedioic acid (C18) show similar patterns to that of hexadecanedioic acid. The chemical shifts of the carboxyl and the alpha- and beta-carbons are nearly identical across these molecules, as the local electronic environment of these carbons is not significantly affected by the total chain length. The primary difference lies in the integration and complexity of the signal cluster for the central methylene carbons, which increases with the length of the alkyl chain.

Experimental Protocol for ^{13}C NMR of Dicarboxylic Acids

The following provides a general methodology for acquiring a ^{13}C NMR spectrum of a long-chain dicarboxylic acid like hexadecanedioic acid.

1. Sample Preparation:

- Dissolve approximately 20-50 mg of the dicarboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). Long-chain dicarboxylic acids often have limited solubility in common NMR solvents like chloroform-d, necessitating the use of more polar solvents.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. NMR Instrument Setup:

- The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
- Tune and match the probe for the ^{13}C frequency.
- Set the sample temperature, typically to 25 °C, and ensure it is stable.

3. Acquisition Parameters:

- A standard single-pulse ^{13}C experiment with proton decoupling is generally used.
- Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range.
- Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially the quaternary carboxyl carbons which have longer relaxation times.
- Number of Scans (ns): Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

4. Data Processing:

- Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
- Perform a Fourier transform to convert the FID into the frequency domain spectrum.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

This guide provides a foundational understanding of the ^{13}C NMR spectrum of hexadecanedioic acid. For more in-depth analysis, two-dimensional NMR techniques such as HSQC and HMBC can be employed to unambiguously assign all proton and carbon signals.

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References

- 1. spectrabase.com [spectrabase.com]
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